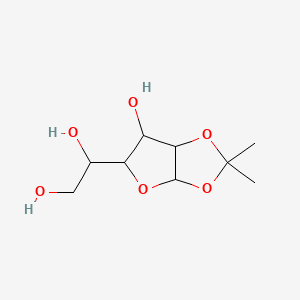

1,2-O-Isopropylidene-alpha-D-glucofuranose

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGCXQKYCBBHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18549-40-1 | |

| Record name | 1,2-O-Isopropylidene-D-glucofuranose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies and Strategies

Classical and Contemporary Synthesis of 1,2-O-Isopropylidene-alpha-D-Glucofuranose

The most common pathway to obtaining this compound does not involve a direct single-step reaction from D-glucose but rather a two-step process. First, D-glucose is converted into its di-acetal derivative, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone glucose. This is then followed by the selective removal of the 5,6-O-isopropylidene group.

The initial step involves the reaction of D-glucose with acetone (B3395972) under acidic conditions to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. nih.gov This reaction is regioselective, favoring the formation of the furanose ring structure and the protection of the 1,2- and 5,6-hydroxyl groups as isopropylidene acetals. The hydroxyl group at the C-3 position remains free. The reaction takes advantage of the thermodynamic stability of the resulting five-membered dioxolane rings.

The general reaction is as follows: D-Glucose + 2 Acetone (in the presence of an acid catalyst) → 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose + 2 H₂O

This di-protected intermediate is a stable, crystalline solid that can be easily purified and serves as the direct precursor to the target mono-protected compound. prepchem.comprepchem.com From the commercial-scale preparation of this di-acetal, other isomers such as 1,2:3,4-di-O-isopropylidene-α-D-glucoseptanose and 2,3:4,5-di-O-isopropylidene-β-D-glucoseptanose have also been isolated from the mother liquors. nih.gov

Various methods have been developed to optimize the synthesis of the precursor, diacetone glucose, aiming for higher yields and purity. The choice of acid catalyst and reaction conditions plays a significant role.

Commonly used catalysts include concentrated sulfuric acid, which is effective and widely used. prepchem.comprepchem.com Alternative catalysts like antimony pentachloride have also been reported, offering different reaction kinetics and work-up procedures. prepchem.com The use of anhydrous copper(II) sulfate (B86663) can act as a dehydrating agent to drive the reaction towards the product. dergipark.org.tr Optimization involves controlling temperature, reaction time, and the method of neutralization and extraction to maximize the yield of the desired di-acetal.

| Catalyst | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Concentrated Sulfuric Acid | D-glucose in acetone, stirred overnight at room temperature. | A widely used, cost-effective method. | prepchem.comprepchem.com |

| Antimony Pentachloride | D-glucose in acetone, refluxed for 8 hours with molecular sieves. | Alternative Lewis acid catalyst. | prepchem.com |

| Sulfuric Acid / Copper(II) Sulphate | D-glucose in dry acetone with conc. H₂SO₄, stirred with anhydrous CuSO₄. | CuSO₄ acts as a dehydrating agent to improve yield. | dergipark.org.tr |

Selective Deprotection Strategies

The selective removal of protecting groups is a critical aspect of carbohydrate chemistry, allowing for the targeted modification of specific hydroxyl groups.

To synthesize this compound, the more acid-labile 5,6-O-isopropylidene group must be selectively cleaved from diacetone glucose, leaving the 1,2-O-isopropylidene group intact. This is possible because the acetal (B89532) protecting the primary (C-6) and secondary (C-5) hydroxyls is more susceptible to hydrolysis than the acetal protecting the anomeric (C-1) and adjacent secondary (C-2) hydroxyls.

A well-established method involves the careful hydrolysis of diacetone glucose using dilute aqueous acid. For instance, stirring the compound in 50% aqueous acetic acid at room temperature provides the desired 1,2-O-isopropylidene-α-D-glucofuranose. dergipark.org.tr Another approach utilizes copper(II) ions for a simple and regioselective partial hydrolysis of di-O-isopropylidene monosaccharides. acs.org

| Reagent/Method | Conditions | Product | Reference |

|---|---|---|---|

| Aqueous Acetic Acid (50%) | Stirred at room temperature for 6 hours, then left standing overnight. | 1,2-O-Isopropylidene-α-D-glucofuranose | dergipark.org.tr |

| Copper(II) Ion | Aqueous conditions. | 1,2-O-Isopropylidene-α-D-glucofuranose | acs.org |

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. wikipedia.org In the context of this compound, once the 5,6-hydroxyls are deprotected, they, along with the C-3 hydroxyl, become available for further reactions.

An orthogonal protecting group strategy enables chemists to selectively protect and deprotect these positions to build complex carbohydrate structures. rsc.orgyoutube.com For example, the free hydroxyls of this compound could be protected with groups that are stable to the acidic conditions needed to eventually remove the 1,2-O-isopropylidene group, but can be removed under different, specific conditions (e.g., base-labile acyl groups, or groups removable by hydrogenolysis like benzyl (B1604629) ethers). youtube.comresearchgate.net This strategic manipulation is essential for the synthesis of advanced intermediates and final target molecules. nih.gov For instance, the primary hydroxyl at C-6 can be selectively tosylated over the secondary hydroxyls at C-3 and C-5. nih.gov

Synthesis of Isotopically Labeled this compound

Isotopically labeled carbohydrates are invaluable tools for studying reaction mechanisms and metabolic pathways. Specific methods have been developed for the synthesis of labeled this compound.

One reported synthesis provides a route to D-glucose labeled at the C-5 position or at the C-5 and C-6 positions. bohrium.com The synthesis starts with 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, which is oxidized with chromium trioxide in acetic acid to form the corresponding 5-keto derivative. bohrium.com

Subsequent reduction of this ketone with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), introduces the isotopic label.

Reduction of the 5-keto derivative with sodium borodeuteride can yield 1,2-O-isopropylidene-α-D-glucofuranose-5,6,6'-d₃ in nearly quantitative yield. bohrium.com

A more complex route involving conversion of the ketone to its sodium salt, reduction with borodeuteride to a uronic acid deuterated at position 5, followed by lactonization and further reduction, can be used to isolate 1,2-O-isopropylidene-α-D-glucofuranose-5-d. bohrium.com

This targeted labeling demonstrates the sophisticated chemical manipulations available for producing highly specific research materials.

Preparation of Deuterium-Labeled Analogs (e.g., D-Glucose-5-d, D-Glucose-5,6,6'-d3)

The synthesis of deuterium-labeled analogs of 1,2-O-isopropylidene-α-D-glucofuranose requires precise and regioselective chemical transformations. The syntheses of D-glucose-5-d and D-glucose-5,6,6'-d3 from the parent compound, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, have been described, showcasing elegant chemical strategies to introduce deuterium (B1214612) at specific positions.

The preparation of 1,2-O-isopropylidene-α-D-glucofuranose-5-d involves a multi-step process. A common precursor for these syntheses is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which is readily prepared from D-glucose and acetone. nih.govdergipark.org.trprepchem.com The synthesis of the 5-deuterated analog proceeds through the selective removal of the 5,6-O-isopropylidene group, followed by oxidation of the primary alcohol at C-6 to an aldehyde. This aldehyde is then subjected to a reduction using a deuterium source, such as sodium borodeuteride (NaBD4), to introduce the deuterium atom at the C-5 position. Subsequent chemical modifications can then yield the target compound.

A detailed synthetic approach for obtaining 1,2-O-isopropylidene-α-D-glucofuranose-5,6,6'-d3 has also been reported. This synthesis also commences with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The key step involves the oxidation of the primary alcohol at C-6 to a carboxylic acid, which is then reduced using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD4). This reduction step introduces three deuterium atoms at the C-5 and C-6 positions, affording the desired trideuterated analog after appropriate workup and purification.

Interactive Table 1: Synthetic Methodologies for Deuterium-Labeled 1,2-O-Isopropylidene-α-D-glucofuranose Analogs

| Labeled Compound | Starting Material | Key Reagents | Key Transformation |

| D-Glucose-5-d | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1. Selective deprotection2. Oxidation (e.g., PCC)3. Reduction (NaBD4) | Selective deuteration at C-5 |

| D-Glucose-5,6,6'-d3 | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1. Oxidation (e.g., KMnO4)2. Reduction (LiAlD4) | Trideuteration at C-5 and C-6 |

Applications of Labeled Compounds in Mechanistic and Metabolic Studies

The availability of specifically deuterium-labeled glucose analogs has been instrumental in a variety of scientific investigations, from unraveling enzymatic reaction mechanisms to tracing metabolic pathways in living organisms.

Mechanistic Studies: Deuterium-labeled compounds are invaluable for probing reaction mechanisms due to the kinetic isotope effect (KIE). The difference in reaction rates between a compound and its deuterated counterpart can provide evidence for bond-breaking or bond-forming steps involving the labeled position. For instance, the isomerization of D-glucose to D-fructose, a key step in glycolysis catalyzed by glucose isomerase, has been studied using deuterated glucose to understand the proton transfer steps involved in the enzymatic reaction. wikipedia.org

Metabolic Studies: In the context of metabolic research, deuterium-labeled glucose serves as a non-radioactive tracer to follow the fate of glucose molecules in various metabolic pathways. The incorporation of deuterium into downstream metabolites can be monitored by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, the metabolic fate of glucose in pancreatic β-cells has been investigated using [5-³H]glucose to understand the pathways involved in insulin (B600854) secretion. nih.gov While this study used tritium, similar principles apply to deuterium labeling. The use of deuterated glucose allows for the quantification of fluxes through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. These studies are crucial for understanding both normal physiology and the metabolic dysregulation that occurs in diseases such as diabetes and cancer.

Interactive Table 2: Applications of Deuterium-Labeled Glucose Analogs

| Labeled Compound | Area of Study | Key Findings/Applications |

| D-Glucose-5-d | Enzymatic reaction mechanisms | Elucidation of proton transfer steps in glucose isomerase-catalyzed reactions. wikipedia.org |

| D-Glucose-5,6,6'-d3 | Metabolic pathway analysis | Tracing the flow of carbon from glucose into various metabolic products in cellular systems. |

| Generally Deuterated Glucose | In vivo metabolic imaging | Used as a tracer in Deuterium Metabolic Imaging (DMI) to visualize glucose uptake and metabolism in tissues and tumors. |

Derivatization and Chemical Transformations

Regioselective Functionalization of Hydroxyl Groups

The strategic functionalization of the hydroxyl groups is a cornerstone of the synthetic utility of 1,2-O-Isopropylidene-alpha-D-glucofuranose. Chemists have developed various methods to selectively target the C-3, C-5, and C-6 positions.

Acylation is a fundamental transformation used to introduce ester functionalities, which can serve as protecting groups or as moieties to alter the biological activity and physical properties of the molecule.

Direct acylation of this compound with an excess of an acylating agent in the presence of a base typically leads to the formation of the 3,5,6-tri-O-acyl derivative. dergipark.org.tr This non-selective approach is useful when full protection of the hydroxyl groups is desired. The reaction is generally carried out in a suitable solvent like dichloromethane (B109758) with a base such as triethylamine (B128534). dergipark.org.tr

A variety of acylating agents have been successfully employed in the direct acylation of monoacetone glucose. dergipark.org.tr These include acid anhydrides and acyl chlorides. For instance, treatment with acetic anhydride (B1165640) furnishes the tri-O-acetyl derivative, while reagents like pentanoyl chloride and hexanoyl chloride yield the corresponding tri-O-pentanoyl and tri-O-hexanoyl derivatives. dergipark.org.tr The use of more sterically demanding or functionally complex acyl chlorides, such as pivaloyl chloride and 2,6-dichlorobenzoyl chloride, also results in the respective tri-substituted products. dergipark.org.tr

| Acylating Agent | Product | Yield |

|---|---|---|

| Pentanoyl chloride | 1,2-O-Isopropylidene-3,5,6-tri-O-pentanoyl-α-D-glucofuranose | 58% |

| Lauroyl chloride | 1,2-O-Isopropylidene-3,5,6-tri-O-lauroyl-α-D-glucofuranose | 62% |

| Decanoyl chloride | 1,2-O-Isopropylidene-3,5,6-tri-O-decanoyl-α-D-glucofuranose | - |

| Acetic anhydride | 1,2-O-Isopropylidene-3,5,6-tri-O-acetyl-α-D-glucofuranose | - |

For selective acylation, particularly at the C-6 position, the dibutyltin (B87310) oxide method has proven to be highly effective. researchgate.netresearchgate.net This method involves the initial reaction of the diol (or polyol) with dibutyltin oxide to form a stannylene acetal (B89532) intermediate. This intermediate then activates the primary hydroxyl group at C-6, directing the subsequent acylation to this position with high regioselectivity. The reaction of the stannylene derivative with an acylating agent, such as stearoyl chloride or palmitoyl (B13399708) chloride, in a non-polar solvent yields the 6-O-acyl derivative in good yields. researchgate.netresearchgate.net Comparative studies have shown that the dibutyltin oxide method provides higher yields for 6-O-substitution compared to direct methods. researchgate.netresearchgate.net

Enzymatic methods offer a green and highly selective alternative for the acylation of this compound. Lipases are widely used for this purpose due to their ability to catalyze esterification reactions with high regioselectivity, typically favoring the primary hydroxyl group at the C-6 position. jst.go.jpresearchgate.netxtbg.ac.cn

The lipase-catalyzed esterification of monoacetone glucose with a fatty acid, such as octanoic acid, in an organic solvent like acetone (B3395972), can produce the 6-O-acyl derivative, for example, 6-O-octanoyl-1,2-O-isopropylidene-α-D-glucofuranose. jst.go.jp The reaction conditions, including the choice of solvent, enzyme, and molar ratio of substrates, are crucial for achieving high conversion and selectivity. jst.go.jp For instance, using acetone as the solvent at 50°C with a 2:1 molar ratio of octanoic acid to the glucose derivative has been shown to be effective. jst.go.jp This enzymatic approach is valuable for producing sugar-based surfactants and other specialty chemicals. jst.go.jpresearchgate.net

| Acyl Donor | Lipase | Solvent | Product | Conversion |

|---|---|---|---|---|

| Octanoic acid | Not specified in abstract | Acetone | 6-O-octanoyl-1,2-O-isopropylidene-α-D-glucofuranose | 53% after 7 days |

Alkylation and benzylation introduce ether linkages at the hydroxyl positions, which are generally more stable than ester groups and are often used as permanent protecting groups in multi-step syntheses. The selective alkylation of this compound can be challenging due to the similar reactivity of the hydroxyl groups. However, by choosing appropriate reaction conditions and reagents, some degree of selectivity can be achieved.

Benzylation of the C-3 hydroxyl group can be accomplished by first preparing 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose), then benzylating the free C-3 hydroxyl group, followed by selective hydrolysis of the 5,6-O-isopropylidene group to yield 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose. researchgate.netresearchgate.net This multi-step process highlights a common strategy for achieving regioselectivity. Other alkyl groups, such as the allyl group, can be introduced using similar strategies. synthose.com

Sulfonylation of the hydroxyl groups of this compound converts them into excellent leaving groups (tosylates, mesylates), facilitating subsequent nucleophilic substitution reactions. masterorganicchemistry.comyoutube.com This transformation is crucial for introducing a wide range of functionalities at specific positions.

The primary hydroxyl group at C-6 is the most reactive towards sulfonylation. Selective tosylation or mesylation at this position can be achieved using p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in pyridine (B92270) at low temperatures. researchgate.netresearchgate.net For example, selective tosylation of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose at the C-6 position has been reported. researchgate.netresearchgate.net The dibutyltin oxide method can also be employed to achieve highly selective sulfonylation at the primary alcohol position. organic-chemistry.org The resulting sulfonate esters are key intermediates for the synthesis of deoxy, amino, and halo derivatives of glucose.

| Starting Material | Reagent | Method | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose | p-Toluenesulfonyl chloride | Dibutyltin oxide method | 3-O-Benzyl-6-O-tosyl-1,2-O-isopropylidene-α-D-glucofuranose | 71% | researchgate.net |

| 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose | p-Toluenesulfonyl chloride | Direct method | 3-O-Benzyl-6-O-tosyl-1,2-O-isopropylidene-α-D-glucofuranose | 45% | researchgate.net |

Acylation Strategies (e.g., at C-3, C-5, C-6 positions)

Synthesis of Diverse Derivatives

The strategic derivatization of this compound enables the synthesis of a broad spectrum of molecules with tailored properties. By targeting the available hydroxyl groups, researchers can introduce various substituents, leading to compounds with applications in fields ranging from medicinal chemistry to materials science.

The esterification of this compound with fatty acids yields amphiphilic molecules with a hydrophilic carbohydrate head and a hydrophobic lipid tail. These sugar esters have garnered interest for their surfactant properties.

Selective acylation can be achieved through various chemical and enzymatic methods. Direct acylation using acylating agents like fatty acid chlorides in the presence of a base such as triethylamine allows for the formation of tri-O-acyl derivatives. dergipark.org.trresearchgate.net For instance, treatment of this compound with agents like lauroyl chloride or myristoyl chloride in dichloromethane and triethylamine furnishes the corresponding 3,5,6-tri-O-acyl derivatives in good yields. dergipark.org.tr

Enzymatic synthesis offers a milder and often more selective alternative. Lipases are commonly employed to catalyze the esterification or transesterification between the glucose derivative and fatty acids or their esters. google.com This approach is particularly useful for producing monoesters. For example, transesterification with methyl palmitate, stearate, or oleate (B1233923) can yield the corresponding 6-O-acyl derivatives. google.com

Table 1: Synthesis of Fatty Acid Esters of this compound

| Acylating Agent | Method | Solvent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Palmitoyl chloride | Chemical | Toluene, Triethylamine | 3,5,6-tri-O-palmitoyl-1,2-O-isopropylidene-alpha-D-glucofuranose | 92.4% | google.com |

| Lauroyl chloride | Chemical | Dichloromethane, Triethylamine | 1,2-O-isopropylidene-3,5,6-tri-O-lauroyl-alpha-D-glucofuranose | 62% | dergipark.org.tr |

| Myristoyl chloride | Chemical | Dichloromethane, Triethylamine | 1,2-O-isopropylidene-3,5,6-tri-O-myristoyl-alpha-D-glucofuranose | 82% | dergipark.org.tr |

| Methyl palmitate | Transesterification | Reduced pressure, high temp. | 6-O-palmitoyl-1,2-O-isopropylidene-alpha-D-glucofuranose | ~75% | google.com |

The introduction of sulfur-containing functionalities into the this compound scaffold opens avenues to novel derivatives with unique reactivity. Thionocarbonates are key intermediates in these synthetic pathways. The reaction of this compound with thiophosgene (B130339) or a related reagent can lead to the formation of cyclic thionocarbonates.

A notable example is the formation of this compound 5,6-thionocarbonate. This compound can be synthesized through various routes, including the rearrangement and fragmentation of related disulfide compounds. This cyclic thionocarbonate is a valuable intermediate for further chemical transformations.

Anhydro derivatives of this compound, which contain an additional ether linkage, are typically formed through intramolecular nucleophilic displacement reactions. The synthesis of these compounds often begins with the selective activation of one of the hydroxyl groups, commonly by converting it into a good leaving group such as a tosylate or mesylate.

For instance, the synthesis of 3,6-anhydro-D-allose derivatives can be achieved from this compound precursors. rsc.org This involves tosylation of a hydroxyl group, followed by treatment with a base to induce intramolecular cyclization. Specifically, acid-catalyzed methanolysis of 1,2:5,6-di-O-isopropylidene-3-O-p-tolylsulfonyl-α-D-glucofuranose can lead to the formation of 3,6-anhydro-4,5-O-isopropylidene-D-allose dimethyl acetal. rsc.org The reaction proceeds via the removal of the 5,6-O-isopropylidene group followed by an intramolecular attack of the C-6 hydroxyl group on the C-3 carbon, displacing the tosylate group and forming the anhydro bridge.

Table 2: Synthesis of Anhydro Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1,2:5,6-di-O-isopropylidene-3-O-p-tolylsulfonyl-α-D-glucofuranose | Acid-catalyzed methanolysis | 3,6-anhydro-4,5-O-isopropylidene-D-allose dimethyl acetal | rsc.org |

| 1,2-O-isopropylidene-5-O-methyl-3-O-p-tolylsulfonyl-α-D-glucofuranose | Acid-catalyzed methanolysis | 3,6-anhydro-5-O-methyl-D-allose dimethyl acetal | rsc.org |

Azido (B1232118) and amino derivatives of this compound are important building blocks for the synthesis of modified carbohydrates, including amino sugars found in antibiotics and other bioactive molecules. The synthesis of these derivatives typically involves the introduction of an azide (B81097) group, which can then be reduced to an amine.

The most common strategy is the nucleophilic displacement of a suitable leaving group, such as a tosylate or triflate, with sodium azide (NaN₃). For example, to introduce an azide at the C-3 position, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can be converted to its 3-O-tosyl or 3-O-triflyl derivative, which is then treated with sodium azide in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to yield 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. researchgate.net Similarly, selective tosylation of the primary hydroxyl group at C-6 of this compound, followed by nucleophilic displacement with sodium azide, affords 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose.

The subsequent reduction of the azido group to an amino group is typically achieved through catalytic hydrogenation (e.g., using H₂/Pd-C) or with reducing agents like lithium aluminum hydride (LiAlH₄).

Table 3: Synthesis of Azido Derivatives from Isopropylidene-Protected Glucofuranose

| Position of Substitution | Leaving Group | Azide Source | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|---|

| C-3 | Tosyl (Ts) | NaN₃ | DMSO, 120 °C | 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | researchgate.net |

| C-3 | Triflyl (Tf) | NaN₃ | DMF | 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | researchgate.net |

| C-6 | Tosyl (Ts) | NaN₃ | Not specified | 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose | researchgate.net |

Polymerization Studies of this compound

The polymerization of this compound offers a pathway to synthetic glucans. These studies explore how this monomer can be converted into polymeric structures, often with complex architectures.

A method for preparing D-glucose polymers involves the treatment of isopropylidene derivatives of D-glucofuranose, particularly the 1,2-mono-O-derivative, with Lewis acids such as boron trifluoride. researchgate.net This process leads to the elimination of acetone and the formation of a highly branched polymer. researchgate.net

A key feature of this polymerization is the occurrence of ring expansion. While the starting material is a furanose, the resulting polymer is composed of up to 95% D-glucopyranoside units. researchgate.net This indicates that the five-membered furanose ring expands to the more stable six-membered pyranose ring during the condensation process. The resulting polymer has a reported molecular weight of approximately 12,700, with about one isopropylidene unit remaining, potentially at the reducing end of the glucan. researchgate.net The reaction can be considered a type of polycondensation where the glucosidic hydroxyl group of one monomer reacts with a non-glucosidic hydroxyl group of another. researchgate.net

Table 4: Polymerization of this compound

| Catalyst | Key Mechanism | Polymer Structure | Molecular Weight | Reference |

|---|---|---|---|---|

| Boron trifluoride (Lewis acid) | Polycondensation with ring expansion | Highly branched, predominantly D-glucopyranoside units | ~12,700 | researchgate.net |

Structural Characteristics of Glucofuranose-derived Polymers

Polymers derived from 1,2-O-Isopropylidene-α-D-glucofuranose exhibit unique structural features that are primarily influenced by the polymerization method and the nature of the monomer's protecting groups. The polymerization process can induce significant alterations in the monomer's original furanose ring structure, leading to complex polymeric architectures.

One of the notable characteristics of these polymers is the ring expansion that can occur during acid-catalyzed polymerization. When 1,2-O-isopropylidene-α-D-glucofuranose is treated with Lewis acids, such as boron trifluoride, a highly branched polymer is formed. researchgate.net A significant portion of the monomer units, up to 95%, undergoes a structural rearrangement from the initial five-membered furanose ring to a more stable six-membered pyranose ring within the polymer backbone. researchgate.net This results in a polymer that is predominantly composed of D-glucopyranoside units.

The resulting polymer is characterized by a significant degree of branching. researchgate.net Analysis of similar synthetic glucans has shown a variety of linkage types, with a predominance of certain linkages depending on the specific reaction conditions. For instance, in some synthetic glucans, evidence for 1→6 and 1→4 linkages has been found, along with a smaller number of 1→2 linkages. The hydrolysis of methylated derivatives of such polymers can yield a mixture of tetra-, tri-, di-, and mono-O-methyl-D-glucoses, with the molar ratios providing insight into the degree of branching and the types of linkages present.

The molecular weight of these polymers can be substantial. For the polymer synthesized from 1,2-O-isopropylidene-α-D-glucofuranose using a Lewis acid catalyst, a molecular weight of approximately 12,700 has been reported. researchgate.net It is also noted that approximately one isopropylidene unit may remain in the polymer, potentially located at the reducing end of the glucan chain. researchgate.net

Spectroscopic techniques are crucial for elucidating the detailed structure of these glucofuranose-derived polymers. Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. nih.gov In the ¹H NMR spectra of glycopolymers, the disappearance of signals corresponding to vinylic protons from the monomer serves as a confirmation of successful polymerization. amegroups.org

Detailed Research Findings

Further structural analysis of synthetic glucans provides a framework for understanding the characteristics of polymers derived from 1,2-O-Isopropylidene-α-D-glucofuranose.

Linkage Analysis:

Methylation analysis followed by gas chromatography-mass spectrometry (GC-MS) is a standard method to determine the glycosidic linkages within a polysaccharide. In a study of a glucose polymer, this technique revealed a predominant peak corresponding to 1,4,5-Tri-O-acetyl-2,3,6-Tri-O-methyl glucose, indicating a primary α-1,4-linkage. researchgate.net The presence of other minor peaks can suggest the existence of different linkage types or branching points.

Spectroscopic Data:

While specific spectral data for polymers derived directly from 1,2-O-Isopropylidene-α-D-glucofuranose is not extensively detailed in the public domain, general characteristics of glucan polymers can be inferred from related studies.

FTIR Spectroscopy: The FTIR spectra of glucans exhibit characteristic bands that can help identify the types of linkages. For example, bands around 850 cm⁻¹ are often associated with α-glycosidic linkages, while bands near 890 cm⁻¹ are characteristic of β-glycosidic linkages. amegroups.org The region between 1000 cm⁻¹ and 1200 cm⁻¹ is typically dominated by C-O and C-C stretching vibrations of the glycosidic backbone. amegroups.org

NMR Spectroscopy: NMR spectroscopy provides detailed information about the anomeric configuration and the position of glycosidic linkages. nih.gov In ¹³C NMR spectra of glucans, the chemical shifts of the anomeric carbons (C1) are particularly informative. Resonances in the range of 98-100 ppm typically indicate α-D-glucans, whereas signals at 103-104 ppm are characteristic of β-D-glucans. nih.gov A downfield shift of a particular carbon signal by approximately 5-10 ppm compared to the corresponding free monosaccharide suggests its involvement in a glycosidic bond. unimo.it

The following table summarizes the general structural characteristics observed in glucofuranose-derived polymers and related synthetic glucans.

| Structural Feature | Description | Supporting Evidence/Technique |

| Primary Monomer Unit | D-glucopyranose (due to ring expansion) | Acid-catalyzed polymerization studies researchgate.net |

| Polymer Architecture | Highly branched | Polymerization studies with Lewis acids researchgate.net |

| Linkage Types | Predominantly α-1,4 linkages with evidence of 1→6 and 1→2 linkages in similar synthetic glucans. | Methylation analysis (GC-MS) researchgate.net |

| Molecular Weight | Approximately 12,700 Da | Polymerization of 1,2-O-isopropylidene-α-D-glucofuranose researchgate.net |

| End Groups | Potential for a remaining isopropylidene group at the reducing end. | Polymerization studies researchgate.net |

| Spectroscopic Confirmation | Absence of vinylic protons in ¹H NMR. Characteristic IR bands for α- and β-linkages. | NMR and FTIR Spectroscopy nih.govamegroups.org |

Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 1,2-O-Isopropylidene-alpha-D-glucofuranose, providing data on the connectivity, conformation, and stereochemistry of the molecule.

The ¹H-NMR spectrum provides a detailed fingerprint of the molecule. The anomeric proton (H-1) is particularly diagnostic. In α-furanoses, where the substituents at C-1 and C-2 are cis, the anomeric proton typically appears downfield with a vicinal coupling constant (³JH1-H2) of approximately 3-5 Hz. nih.gov For this compound, the fusion of the isopropylidene group to the furanose ring across C-1 and C-2 locks the anomeric proton and H-2 into a cis relationship, consistent with the α-anomer.

The chemical shifts and coupling constants for the protons provide definitive evidence for the structure. The isopropylidene group itself gives rise to two distinct singlets for the non-equivalent methyl groups. The remaining protons on the furanose ring and the exocyclic hydroxymethyl group exhibit complex splitting patterns due to their various couplings.

Below is a table of representative ¹H-NMR data for this compound.

Interactive Table: ¹H-NMR Data for this compound (in DMSO-d₆) Data sourced from spectral databases. chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-1 | 5.80 |

| H-2 | 4.40 |

| H-3 | 4.85 |

| H-4 | 4.20 |

| H-5 | 3.95 |

| H-6a / H-6b | 3.65 / 3.45 |

| -OH (at C-3) | 5.10 |

| -OH (at C-5) | 4.70 |

| -OH (at C-6) | 4.60 |

| Isopropylidene CH₃ | 1.35 |

| Isopropylidene CH₃ | 1.25 |

Note: Exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

While ¹H-NMR is foundational, advanced 2D NMR techniques are employed for unambiguous assignment and to probe finer stereochemical and conformational details. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks, allowing for the tracing of the spin systems within the furanose ring and the side chain, confirming the connectivity from H-1 through H-6. numberanalytics.comipb.pt

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is crucial for identifying key structural features, such as the connection between the isopropylidene carbons and the furanose ring protons (H-1 and H-2), and for linking different parts of the molecule. numberanalytics.comipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are close to each other, irrespective of whether they are bonded. This is vital for confirming stereochemistry. For example, a NOE between H-1 and H-2 would provide definitive evidence of their cis relationship, confirming the α-anomeric configuration. numberanalytics.comdoi.org

Together, these advanced methods, often combined with computational modeling, provide a complete and robust picture of the molecule's three-dimensional structure in solution. doi.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques measure the absorption of infrared light by the molecule, causing its bonds to vibrate at specific frequencies. This provides a characteristic spectrum that is useful for identifying the functional groups present.

Interactive Table: Characteristic FTIR Absorption Bands for this compound Data sourced from NIST spectral database. nist.gov

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H (Alcohol) | Stretching |

| ~2980-2940 | C-H (Alkyl) | Stretching |

| ~1380 & ~1370 | C(CH₃)₂ (Isopropylidene) | Bending (gem-dimethyl) |

| ~1200-1000 | C-O (Ether, Alcohol) | Stretching |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound (C₉H₁₆O₆, Molecular Weight: 220.22 g/mol ) shows a series of fragment ions. nist.govnist.gov A prominent peak is often observed at m/z corresponding to the loss of a methyl group ([M-15]⁺) from the isopropylidene moiety, which is a characteristic fragmentation pattern for this protecting group.

Isotope Dilution Mass Spectrometry (ID-MS) is a reference method for highly accurate and precise quantitative analysis. nih.govrsc.org While direct ID-MS of this compound itself is not a common application, the compound plays a crucial role as a stable derivative in quantitative studies of other important molecules, such as glucose.

In metabolic research, for instance, the concentration and isotopic enrichment of glucose in biological samples can be determined by first converting the glucose into its this compound derivative. medchemexpress.com An isotopically labeled internal standard (e.g., glucose labeled with ¹³C or ²H) is added to the sample at the beginning of the procedure. This standard is derivatized along with the native analyte. The ratio of the mass signal from the derivatized native analyte to the derivatized labeled standard is then measured by MS. Because the analyte and the internal standard are chemically identical and co-exist throughout extraction and derivatization, this method corrects for sample loss and variations in ionization efficiency, leading to highly reliable and accurate quantification. nih.gov

Chemical Ionization Mass Spectrometry (CIMS) for Derivative Characterization

Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique used in mass spectrometry that typically results in less fragmentation than Electron Ionization (EI). This makes it particularly useful for determining the molecular weight of thermally sensitive molecules like carbohydrate derivatives. While detailed CIMS fragmentation data for this compound is not extensively published, the principles of the technique allow for the clear identification of the molecular ion peak [M+H]+, which is crucial for confirming the mass of synthesized derivatives such as esters, ethers, or halogenated analogues. This confirmation is a critical step in verifying the success of a chemical transformation. The NIST WebBook provides mass spectrum data for the parent compound using electron ionization, which shows a more complex fragmentation pattern. nist.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides experimental verification of the elemental composition of a compound, which is then compared to the calculated theoretical values based on its proposed empirical formula. For this compound, the empirical formula is C₉H₁₆O₆, with a molecular weight of 220.22 g/mol . nist.govsigmaaldrich.comavantorsciences.comglentham.com This composition is the baseline for confirming the structure of its derivatives.

Research involving the synthesis of various 3,5,6-tri-O-acyl derivatives of this compound utilizes elemental analysis to confirm the successful acylation. The observed percentages of carbon (C) and hydrogen (H) are found to be in close agreement with the calculated values, providing strong evidence for the proposed structures. dergipark.org.tr

Table 1: Elemental Analysis Data for this compound Derivatives dergipark.org.tr

| Derivative Name | Molecular Formula | Calculated C% | Found C% | Calculated H% | Found H% |

| 3,5,6-tri-O-pivaloyl-1,2-O-isopropylidene-α-D-glucofuranose | C₂₄H₄₀O₉ | 61.0 | 61.09 | 8.51 | 8.53 |

| 3,5,6-tri-O-benzoyl-1,2-O-isopropylidene-α-D-glucofuranose | C₃₀H₂₈O₉ | Not available | Not available | Not available | Not available |

| 3,5,6-tri-O-(4-methylbenzoyl)-1,2-O-isopropylidene-α-D-glucofuranose | Not available | Not available | Not available | Not available | Not available |

| 3,5,6-tri-O-(4-methoxybenzoyl)-1,2-O-isopropylidene-α-D-glucofuranose | Not available | Not available | Not available | Not available | Not available |

| 3,5,6-tri-O-(4-tert-butylbenzoyl)-1,2-O-isopropylidene-α-D-glucofuranose | C₄₂H₅₂O₉ | 71.98 | 71.99 | 7.46 | 7.51 |

| 3,5,6-tri-O-(4-chlorobenzoyl)-1,2-O-isopropylidene-α-D-glucofuranose | C₃₀H₂₅Cl₃O₉ | 56.64 | 56.70 | 3.95 | 3.98 |

| 3,5,6-tri-O-myristoyl-1,2-O-isopropylidene-α-D-glucofuranose | C₅₁H₉₄O₉ | 71.97 | 71.99 | 11.11 | 11.19 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, GC)

Chromatographic methods are fundamental for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to check for the presence of starting materials and the formation of products. For instance, in the synthesis of 1,2-O-isopropylidene-6-O-p-toluenesulfonyl-α-d-glucofuranose, TLC analysis using a solvent system of ethyl acetate/cyclohexane (2:3) showed the formation of a single product with an Rf value of 0.45. nih.gov The purity of commercial 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, a closely related precursor, is often specified as ≥98.0% by TLC. sigmaaldrich.comscientificlabs.ie

Gas Chromatography (GC) offers a quantitative measure of purity. Commercial grades of this compound are available with a specified purity of at least 97.0% as determined by GC analysis. avantorsciences.comtcichemicals.com

Table 2: Chromatographic Data for this compound and Derivatives

| Compound | Technique | Purity/Result | Solvent System (for TLC) | Source(s) |

| This compound | GC | ≥97.0% | N/A | avantorsciences.com, tcichemicals.com |

| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | TLC | ≥98.0% | N/A | sigmaaldrich.com, scientificlabs.ie |

| 1,2-O-isopropylidene-6-O-p-toluenesulfonyl-α-d-glucofuranose | TLC | Rf = 0.45 | Ethyl acetate/cyclohexane (2:3) | nih.gov |

| 3,5,6-tri-O-(4-chlorobenzoyl)-1,2-O-isopropylidene-α-D-glucofuranose | TLC | Rf = 0.52 | Ethyl acetate/Hexane (1:6.5) | dergipark.org.tr |

| 3,5,6-tri-O-myristoyl-1,2-O-isopropylidene-α-D-glucofuranose | TLC | Rf = 0.51 | Ethyl acetate/Hexane (1:6) | dergipark.org.tr |

X-ray Diffraction Studies for Solid-State Structure

A study on 6-azido-6-deoxy-1,2-O-isopropylidene-α-d-glucofuranose , a derivative synthesized from the parent compound, revealed critical structural features through X-ray crystallography. nih.goviucr.org The analysis confirmed the stereochemistry and provided details on the conformation of the fused ring system. nih.goviucr.org

The tetrahydrofuran (B95107) (furanose) ring adopts a twisted conformation. nih.goviucr.org

The fused dioxolane ring (from the isopropylidene group) has an envelope conformation. nih.goviucr.org

The dihedral angle between these two five-membered rings is 67.50 (13)°. nih.goviucr.org

In the crystal lattice, molecules are linked by O—H···(O,O) and O—H···N hydrogen-bonding interactions, forming chains. nih.goviucr.org

Similarly, the crystal structure of 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose , a derivative of the related di-protected glucose, was determined. mdpi.comresearchgate.net This compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. The furanose ring in this derivative has a distorted envelope conformation. mdpi.comresearchgate.net These studies exemplify the power of X-ray diffraction in providing definitive structural elucidation for complex carbohydrate molecules.

Table 3: Crystallographic Data for Derivatives

| Compound | Crystal System | Space Group | Key Conformation Features | Source(s) |

| 6-azido-6-deoxy-1,2-O-isopropylidene-α-d-glucofuranose | Not specified | Not specified | Tetrahydrofuran ring: twisted; Dioxolane ring: envelope | iucr.org, nih.gov |

| 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose | Orthorhombic | P2₁2₁2₁ | Furanose ring: distorted envelope | mdpi.com, researchgate.net |

Theoretical and Computational Chemistry Studies

Conformational Analysis through Computational Modeling

The conformation of the furanose ring and the orientation of its substituents in 1,2-O-isopropylidene-alpha-D-glucofuranose are critical determinants of its reactivity and biological interactions. Computational modeling, in concert with experimental techniques, has been instrumental in elucidating the molecule's three-dimensional structure.

Early studies employed Proton Magnetic Resonance (PMR) spectroscopy, coupled with computational programs, to analyze the conformations of various derivatives of 1,2-O-isopropylidene-α-D-glucofuranose. tandfonline.com By calculating dihedral and projected angles from PMR parameters, researchers could infer the preferred conformations of the furanose ring system. tandfonline.com

More advanced computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer a more detailed picture. For analogous structures, like 1,2-O-isopropylidene-β-d-lyxo-furanose, computational tools such as PLATON have been used to calculate puckering parameters from X-ray crystallography data, revealing that the pentofuranose (B7776049) ring adopts a twisted conformation, while the isopropylidene group's five-membered ring is in an envelope conformation. nih.gov MD simulations have also been effectively used to investigate the behavior of monosaccharides like D-glucose in aqueous solutions, providing insights into intramolecular and intermolecular hydrogen bonding, which dictates their conformational preferences. metu.edu.tr These computational techniques allow for the exploration of the conformational landscape, identifying low-energy conformers and the barriers to their interconversion.

Table 1: Representative Conformational Parameters of Isopropylidene-Protected Furanoses This table is a representative example based on findings for similar structures, illustrating the type of data obtained from conformational analysis.

| Parameter | Furanose Ring | Isopropylidene Ring | Reference |

| Puckering Amplitude (Q) | 0.3175 Å | 0.3192 Å | nih.gov |

| Phase Angle of Pseudorotation (φ) | 117.6° | 187.1° | nih.gov |

| Predominant Conformation | Twisted | Envelope | nih.gov |

Molecular Docking Simulations of Derivatives with Biochemical Targets

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein or enzyme. nih.gov This method is extensively used for derivatives of this compound to explore their potential as inhibitors of various enzymes, particularly those involved in microbial pathogenesis.

The process involves the computational generation of numerous possible conformations of the ligand within the enzyme's binding site. These poses are then scored based on a function that estimates the binding free energy, with more negative values indicating a more favorable interaction. For instance, in studies of glucofuranose derivatives as potential antimicrobial agents, molecular docking has been used to predict their binding affinity to essential bacterial or fungal enzymes. researchgate.net The results of these simulations, often presented as binding energies (in kcal/mol), help to identify which derivatives are most likely to be effective inhibitors. researchgate.net

Molecular dynamics (MD) simulations can further refine these findings by simulating the behavior of the ligand-protein complex over time in a solvated environment, providing insights into the stability of the binding pose and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govdergipark.org.trnih.gov

Table 2: Example of Molecular Docking Data for Glucofuranose Derivatives against a Hypothetical Bacterial Enzyme This table is illustrative of typical results from molecular docking studies.

| Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | Bacterial Glucosidase (e.g., 3TOP) | -7.5 | ASP215, GLU411, ARG442 |

| Derivative B | Fungal Demethylase (e.g., 1EA1) | -8.2 | TYR132, HIS310, MET508 |

| Derivative C | Bacterial Topoisomerase (e.g., 5A5E) | -6.9 | ASP79, GLY77, ILE94 |

Prediction of Chemical Reactivity and Selectivity via Computational Methods

Computational chemistry offers valuable tools for predicting the chemical reactivity of this compound and the regioselectivity of its reactions, such as acylation. dergipark.org.tr The presence of three free hydroxyl groups at the C-3, C-5, and C-6 positions raises the question of which site is most reactive.

DFT calculations can be employed to determine the thermodynamic and kinetic parameters of reactions at each hydroxyl group. figshare.com By calculating properties such as atomic charges, frontier molecular orbital (HOMO/LUMO) energies, and the activation energies for different reaction pathways, researchers can predict the most likely site of reaction. For example, a DFT study on a related D-mannose monomer successfully evaluated the regioselectivity of ring-opening reactions by calculating the free enthalpies of the possible products. figshare.com

These computational predictions can guide synthetic chemists in choosing the appropriate reaction conditions (e.g., temperature, solvent, catalyst) to achieve the desired regioselectivity, thereby minimizing the need for extensive trial-and-error experimentation and simplifying the protection and deprotection steps in complex synthetic sequences. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives (excluding specific biological activity outcomes, focusing on the methodology of SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a parent compound and evaluating how these changes affect its biological activity. nih.gov The primary goal is to identify the key structural features (pharmacophores) responsible for the desired effect and to optimize the lead compound's potency and other properties.

For derivatives of this compound, the SAR methodology typically involves the synthesis of a library of analogues where the substituents at the C-3, C-5, and C-6 positions are varied. nih.gov For instance, a series of acyl derivatives with different chain lengths (e.g., acetyl, pentanoyl, decanoyl) or aromatic groups (e.g., benzoyl, chlorobenzoyl) might be prepared. dergipark.org.tr

Once synthesized, these compounds are subjected to a biological assay to measure their activity. The SAR is then elucidated by correlating the structural modifications with the observed activity. For example, it might be found that increasing the lipophilicity of an acyl chain at a specific position enhances activity up to a certain point, after which it decreases.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that relate the biological activity to physicochemical properties or calculated molecular descriptors. nih.gov These models, which can be 2D or 3D, allow for the prediction of the activity of unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govnih.gov The methodology involves selecting a training set of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression or partial least squares to build the predictive model. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 1,2-O-Isopropylidene-α-D-glucofuranose from D-glucose?

The compound is typically synthesized via a two-step process:

- Step 1 : Acetonation of D-glucose using dry acetone, catalytic H₂SO₄, and CuSO₄ under ambient conditions for 24 hours, yielding bisacetone D-glucose (46% yield) .

- Step 2 : Selective hydrolysis of the 5,6-O-isopropylidene group using 10% H₂SO₄ in MeOH-H₂O (1:1) to afford 1,2-O-Isopropylidene-α-D-glucofuranose. Recrystallization improves purity . Key considerations: Reaction time, acid concentration, and temperature influence yield and selectivity.

Q. How is the structure of 1,2-O-Isopropylidene-α-D-glucofuranose confirmed experimentally?

Structural validation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to identify characteristic signals (e.g., anomeric proton at δ ~5.8 ppm, isopropylidene methyl groups at δ ~1.3–1.5 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+Na]⁺ at m/z 243 for C₉H₁₆O₆) .

- Melting point analysis : Reported mp 108–110°C .

Advanced Research Questions

Q. How can site-selective acylation at the 6-O position of 1,2-O-Isopropylidene-α-D-glucofuranose be achieved?

Methodological approaches :

- Enzymatic catalysis : Lipase (e.g., Candida antarctica) in organic solvents (e.g., toluene) enables regioselective esterification with fatty acids (e.g., octanoic acid), yielding 6-O-acyl derivatives (~75% yield) .

- Chemical acylation : Using acyl chlorides and base (e.g., pyridine) under anhydrous conditions. Steric hindrance from the isopropylidene group directs acylation to the 6-O position . Optimization tip: Monitor reaction progress via TLC and adjust stoichiometry to minimize diacylation.

Q. What strategies are effective for resolving contradictions in regioselectivity during etherification of 5,6-diol derivatives?

Contradictions arise from competing reactivity at the 5-O and 6-O positions. Solutions include:

- Protecting group tuning : Use bulky alkyl halides (e.g., octyl bromide) with NaH in THF to favor 6-O-etherification (87% yield) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the primary 6-OH group .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions .

Q. How do solvent properties influence the self-assembly of 1,2-O-Isopropylidene-α-D-glucofuranose derivatives into organogels?

Experimental design :

- Solvent polarity : Nitrobenzene (high polarity, ET(30) = 42.5) promotes thinner, rod-like fibers via strong H-bonding, while chlorobenzene (lower polarity, ET(30) = 37.5) forms thicker, entangled fibers .

- Characterization : FTIR confirms H-bonding patterns; DSC measures thermal stability (ΔH = 50.1–65.0 kJ/mol) . Application note: Adjust solvent polarity to tailor gel microstructure for drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.